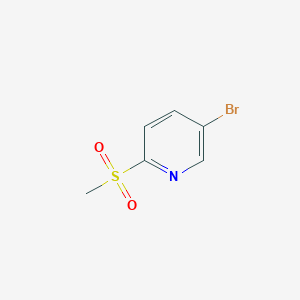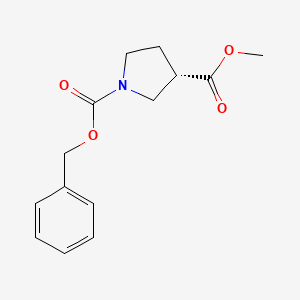
5-Bromo-2-(methylsulfonyl)pyridine
概要
説明
5-Bromo-2-(methylsulfonyl)pyridine, commonly abbreviated as 5-BMS, is an organic compound with a wide range of applications in organic synthesis, especially in the field of medicinal chemistry. 5-BMS is a heterocyclic compound, containing a five-membered ring with two nitrogen and three carbon atoms. It is a colorless solid, soluble in polar organic solvents, and is used as a precursor for a variety of brominated heterocyclic compounds.
科学的研究の応用
Structural Studies and Computational Analysis
- Structural Characterization and DFT Calculations : 5-Bromo-2-(methylsulfonyl)pyridine derivatives, specifically N-(2-cyanophenyl)disulfonamides, have been characterized using NMR, IR, mass spectrometric techniques, and X-ray diffraction. Their geometrical optimizations were investigated using density functional theory (DFT) calculations, confirming the optimized structural parameters, which are crucial for understanding molecular interactions and properties (Mphahlele & Maluleka, 2021).
Synthesis and Molecular Structures
- Synthesis of Pyridine Derivatives : A study on the synthesis of pyridine derivatives, including 5-methyl-2-trimethylsilyl-pyridine, highlights the process of obtaining such compounds from 2-bromo-pyridine. This synthesis is significant for developing new compounds with potential applications in various fields, including material science and pharmacology (Riedmiller et al., 1999).
Antitumor Activity and Stereochemistry
- Enantiomers and Antitumor Activity : Research on pyridinesulfonamide, particularly the R- and S-isomers of 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide, shows their synthesis and stereostructure. The impact of stereochemistry on antitumor activity is notable, providing insights into the development of novel drugs with enhanced efficacy (Zhou et al., 2015).
Spectroscopic Analysis and NLO Properties
- Spectroscopic Characterization and NLO Properties : The study of 5-Bromo-2-(trifluoromethyl)pyridine includes spectroscopic characterization and density functional theory studies. It also delves into the non-linear optical (NLO) properties of the compound, which are crucial for applications in photonics and optoelectronics (Vural & Kara, 2017).
Synthesis and Biological Activities
- Novel Pyridine Derivatives and Biological Activities : A study describes the synthesis of novel pyridine derivatives via Suzuki cross-coupling reaction. These derivatives were further analyzed for their anti-thrombolytic, biofilm inhibition, and haemolytic activities, indicating potential biomedical applications (Ahmad et al., 2017).
Antibacterial and Antioxidant Candidates
- Antibacterial and Antioxidant Properties : Synthesized derivatives of 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine have shown significant antibacterial and antioxidant properties. These findings are relevant for the development of new pharmaceutical agents with enhanced efficacy against microbial infections and oxidative stress (Variya et al., 2019).
Corrosion Inhibition Studies
- Inhibition of Carbon Steel Corrosion : Schiff bases containing 5-bromo-2-[(E)-(pyridin-3-ylimino)methyl]phenol have been synthesized and characterized. They exhibit significant inhibition activity for carbon steel in corrosive environments, suggesting potential industrial applications in corrosion prevention (El-Lateef et al., 2015).
Safety and Hazards
作用機序
Target of Action
It is known that this compound is used in suzuki–miyaura coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Mode of Action
In Suzuki–Miyaura coupling reactions, the mode of action involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new palladium-carbon bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It is known that the compound plays a role in the suzuki–miyaura coupling reaction, which is a key process in the synthesis of various bioactive compounds .
Pharmacokinetics
It is known that the compound is slightly soluble in water , which could potentially impact its bioavailability.
Result of Action
It is known that the compound is used in the synthesis of various bioactive compounds through suzuki–miyaura coupling reactions , suggesting that it plays a role in the formation of carbon-carbon bonds in these compounds.
Action Environment
It is known that the compound is used in suzuki–miyaura coupling reactions , which are known for their mild and functional group tolerant reaction conditions .
生化学分析
Biochemical Properties
5-Bromo-2-(methylsulfonyl)pyridine plays a significant role in biochemical reactions due to its unique chemical structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain proteases, influencing their activity and stability . The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can modulate the activity of key signaling molecules, leading to altered cellular responses . Additionally, it can affect gene expression by interacting with transcription factors or other regulatory proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation . For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it can influence gene expression by interacting with DNA or RNA molecules .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are crucial for its effectiveness. Over time, this compound may undergo degradation, leading to reduced activity . Long-term studies have shown that its effects on cellular function can vary, with some cells exhibiting adaptive responses to prolonged exposure . The stability of this compound is influenced by factors such as temperature, pH, and the presence of other chemicals .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, it may exhibit beneficial effects, such as modulating enzyme activity or influencing metabolic pathways . At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where a certain dosage level triggers significant changes in cellular function .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism . For instance, it may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further influence cellular processes . The compound can also affect metabolic flux and alter the levels of specific metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its function. It can be transported by specific transporters or binding proteins that facilitate its movement across cellular membranes . Once inside the cell, it may localize to specific compartments or organelles, where it exerts its effects . The distribution of this compound can influence its overall activity and effectiveness .
Subcellular Localization
The subcellular localization of this compound is essential for its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA or RNA molecules . Alternatively, it may be found in the cytoplasm, where it interacts with various proteins and enzymes .
特性
IUPAC Name |
5-bromo-2-methylsulfonylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO2S/c1-11(9,10)6-3-2-5(7)4-8-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUSHOBXANACYJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80540656 | |
| Record name | 5-Bromo-2-(methanesulfonyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80540656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98626-95-0 | |
| Record name | 5-Bromo-2-(methanesulfonyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80540656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(2S)-3-(4-Hydroxyphenyl)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]propanoic acid](/img/structure/B1282653.png)

amine](/img/structure/B1282661.png)






